Molecular Weight Advantage Over 5-Methyl and 5-Trifluoromethyl Congeners for Fragment-Based Lead Optimization
The target compound (MW = 243.67 g·mol⁻¹) is approximately 5.4% lighter than its 5-methyl analog (MW = 257.70 g·mol⁻¹) and approximately 21.8% lighter than its 5-trifluoromethyl analog (MW = 311.66 g·mol⁻¹) [1]. In fragment-based drug discovery, maintaining a molecular weight below 250 Da is a recognized threshold for fragment-like properties; the target compound meets this criterion exactly, whereas the 5-methyl and 5-CF₃ analogs exceed it, potentially limiting their utility in fragment library design where ligand efficiency metrics penalize higher molecular weight [2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 243.67 g·mol⁻¹ |
| Comparator Or Baseline | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride: 257.70 g·mol⁻¹; 1-(5-trifluoromethylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride: 311.66 g·mol⁻¹ |
| Quantified Difference | -5.4% vs. 5-methyl; -21.8% vs. 5-CF₃ |
| Conditions | Structures and molecular formulas confirmed by CAS registry entries; molecular weights calculated from standard atomic masses. |
Why This Matters
For procurement in fragment-based screening libraries, the lower molecular weight of the target compound directly supports better ligand efficiency metrics and leaves more room for subsequent chemical elaboration without breaching drug-likeness thresholds.
- [1] Fisher Scientific, 1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride, 95%, CAS 1006441-36-6. [Online]. Available: https://www.fishersci.de/ View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
